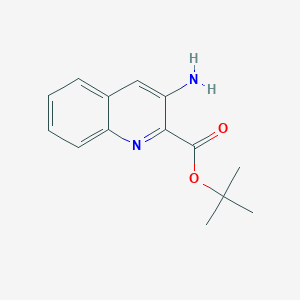
tert-Butyl 3-aminoquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-aminoquinoline-2-carboxylate is a chemical compound with the molecular formula C14H16N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
The synthesis of tert-Butyl 3-aminoquinoline-2-carboxylate typically involves the cyclization of 2-alkenylanilines with di-tert-butyl dicarbonate. This reaction is catalyzed by DMAP (4-dimethylaminopyridine) and occurs under mild conditions, providing good yields of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
tert-Butyl 3-aminoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Applications De Recherche Scientifique
tert-Butyl 3-aminoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It can be used in the study of biological processes involving quinoline compounds.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-aminoquinoline-2-carboxylate involves its interaction with molecular targets in biological systems. It may act on specific enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl 3-aminoquinoline-2-carboxylate include:
tert-Butyl 2-aminoquinoline-3-carboxylate: Another quinoline derivative with similar properties.
1-Boc-4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of various pharmaceuticals. The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C14H16N2O2 |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
tert-butyl 3-aminoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)12-10(15)8-9-6-4-5-7-11(9)16-12/h4-8H,15H2,1-3H3 |
Clé InChI |
RDUCUNURDFVZJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=NC2=CC=CC=C2C=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















